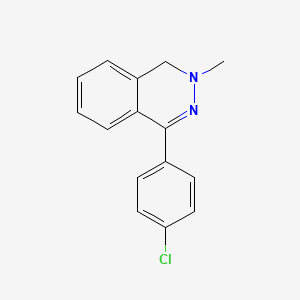

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine is a heterocyclic compound that features a phthalazine core substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with methylhydrazine, followed by cyclization to form the dihydrophthalazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized phthalazines .

Scientific Research Applications

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 4-(4-Chlorophenyl)-2-methylphthalazine

- 4-(4-Bromophenyl)-2-methyl-1,2-dihydrophthalazine

- 4-(4-Chlorophenyl)-2,3-dihydrophthalazine

These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their substituents.

Biological Activity

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound features a unique structure characterized by the presence of a chlorophenyl group and a dihydrophthalazine moiety, which contributes to its biological efficacy. The molecular formula is C15H13ClN2, with a molecular weight of 256.73 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions modulate their activity, leading to various therapeutic effects, including:

- Antimicrobial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates potential cytotoxic effects on various cancer cell lines.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains, including Salmonella and Escherichia coli. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction. |

| Anticonvulsant | Evaluated for anticonvulsant activity using animal models. |

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. Studies indicate that it has a higher efficacy against Gram-negative bacteria compared to Gram-positive strains.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli, Salmonella sp.

- Results :

- Exhibited 117% zone inhibition against Salmonella sp., surpassing the reference drug Gentamycin.

- Moderate activity was observed against E. coli with notable resistance rates.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on several cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer).

- Findings :

- The compound induced apoptosis in HCT116 cells with an IC50 value indicating significant potency.

- Mechanistic studies suggested involvement of the NF-κB signaling pathway in mediating its anticancer effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. Notably, the incorporation of chlorophenyl and methyl groups enhances its biological activity compared to other phthalazine derivatives.

Synthesis Methodology

A common synthesis route includes:

- Cyclization : Using hydrazine derivatives.

- Characterization : Spectroscopic methods confirm the structure and purity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phthalazine | C8H6N2 | Basic structure; precursor for various derivatives. |

| 1-Methylphthalazine | C9H8N2 | Altered solubility; moderate biological activity. |

| 4-(Chlorophenyl)phthalazine | C15H12ClN2 | Enhanced biological activity; effective against pathogens. |

| This compound | C15H13ClN2 | Notable antimicrobial and anticancer properties; unique substitution pattern enhances efficacy. |

Properties

CAS No. |

20072-48-4 |

|---|---|

Molecular Formula |

C15H13ClN2 |

Molecular Weight |

256.73 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-methyl-1H-phthalazine |

InChI |

InChI=1S/C15H13ClN2/c1-18-10-12-4-2-3-5-14(12)15(17-18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 |

InChI Key |

UJZBEVAMULPBFA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.